molecular formula C15H8N2O2 B1681603 Tryptanthrin CAS No. 13220-57-0

Tryptanthrin

Cat. No. B1681603
CAS RN: 13220-57-0
M. Wt: 248.24 g/mol
InChI Key: VQQVWGVXDIPORV-UHFFFAOYSA-N
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Description

Tryptanthrin (indolo [2,1-b]quinazolin-6,12-dione) is a natural indole quinazoline alkaloid that is isolated from Chinese medicinal plants such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctorial . It exhibits a wide range of biological and pharmacological activities, including anti-tumor , anti-inflammatory , anti-tubercular , antimicrobial , and antiviral properties .


Synthesis Analysis

Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .


Molecular Structure Analysis

Tryptanthrin is characterized by an indolo [2,1-b]quinazoline core .


Chemical Reactions Analysis

Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .

Scientific Research Applications

Therapeutic Effects in Inflammatory Diseases

Tryptanthrin has shown potential in treating inflammatory conditions. For instance, it ameliorated symptoms in a mouse model of inflammatory bowel disease (IBD), reducing colon damage and weight loss, and improving survival rates in mice with colitis induced by dextran sodium sulfate (Micallef et al., 2002). Additionally, it inhibited the development of allergic diseases by suppressing Th2 development and IgE-mediated degranulation in rat basophilic leukemia cells (Iwaki et al., 2011).

Antimicrobial Activity

Tryptanthrin displays significant antimicrobial activity. It showed therapeutic potential against various pathogenic organisms, including Escherichia coli, where it inhibited growth and decreased viability at low concentrations (Bandekar et al., 2010).

Anti-Tumor Properties

Research indicates that tryptanthrin has potent anti-tumor effects. It induced apoptosis and differentiation in leukemia cells and showed proliferation-attenuating effects on the human chronic myeloid leukemia K562 cell line (Kimoto et al., 2001; Miao et al., 2011). Tryptanthrin also inhibited tumor growth in breast cancer models, modulating the inflammatory tumor microenvironment (Zeng et al., 2020).

Analgesic and Anti-inflammatory Activity

Tryptanthrin demonstrated significant analgesic and anti-inflammatory effects. It inhibited oedema and pain formation in various models, showing higher effects than some conventional drugs (Obafemi et al., 2020).

Effects on Viral and Fungal Infections

It showed good antiviral activities against tobacco mosaic virus and broad-spectrum fungicidal activities, indicating its potential as a novel antiviral and anti-phytopathogenic-fungus agent (Hao et al., 2020).

Impact on Vascular Inflammation

Tryptanthrin suppressed CXCL10 expression in human umbilical vein endothelial cells, indicating its utility in regulating vascular inflammation (Kawaguchi et al., 2020).

Cytoprotective Effects

It also showed cytoprotective effects against oxidative stress-mediated apoptosis, suggesting its therapeutic potential in oxidative injury treatments (Jung et al., 2017).

Safety And Hazards

Tryptanthrin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Tryptanthrin and its derivatives have shown promising results in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells, inducing cell apoptosis, and triggering autophagy . Moreover, Tryptanthrin and Tryptanthrin-6-Oxime have shown therapeutic effects in models of Rheumatoid Arthritis . These results suggest that Tryptanthrin and its derivatives could be potential new directions for the pursuit of novel treatments for various diseases .

properties

IUPAC Name

indolo[2,1-b]quinazoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQVWGVXDIPORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157431
Record name Tryptanthrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolo[2,1-b]quinazoline-6,12-dione

CAS RN

13220-57-0
Record name Tryptanthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13220-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptanthrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptanthrin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447
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Record name Tryptanthrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRYPTANTHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66
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Synthesis routes and methods

Procedure details

11 g (0.068 mol) of the isato acid anhydride of the aforesaid formula (1a-1), and 10 g (0.068 mol) of isatine represented by the following formula: ##STR75## and 20 ml of pyridine were heated under reflux for 6 hours in a 200 ml eggplant type flask to be reacted. After the reaction solution was cooled, a crystal precipitated in the reaction solution was filtered off to give 6.46 g (yield: 38%) of tryptanthrine represented by the following formula. ##STR76##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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